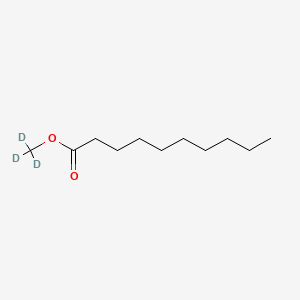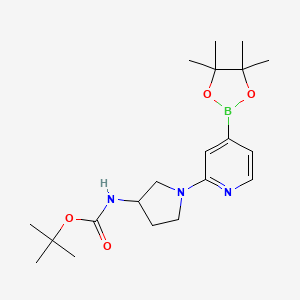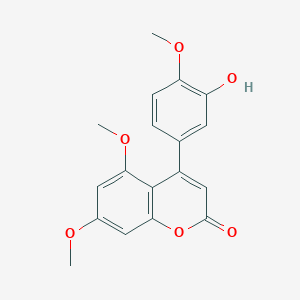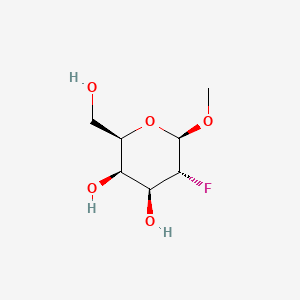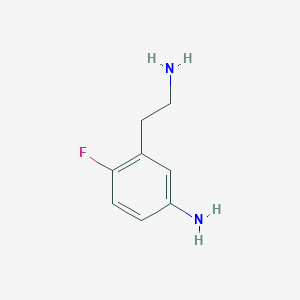
3-(2-Aminoethyl)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-4-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group at the 3-position, an ethylamine group at the 2-position, and a fluorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent alkylation with ethylene oxide to introduce the ethylamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active amines.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, polymers, and other materials
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The ethylamine group can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of certain receptors. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminoethyl)indole: Shares the ethylamine group but has an indole ring instead of a benzene ring.
4-Fluoroaniline: Lacks the ethylamine group but has the fluorine atom at the 4-position.
2-Aminoethylbenzene: Lacks the fluorine atom but has the ethylamine group at the 2-position
Uniqueness
3-(2-Aminoethyl)-4-fluoroaniline is unique due to the combination of the ethylamine group and the fluorine atom on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
771573-12-7 |
|---|---|
Formule moléculaire |
C8H11FN2 |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
Clé InChI |
SNSFZRPHMBBWEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
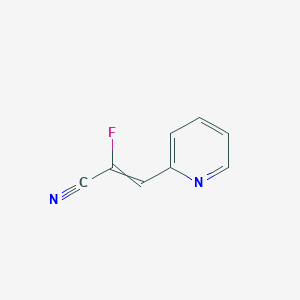
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
